molecular formula C13H19N B8767419 (2R)-2-benzylazepane CAS No. 68840-81-3

(2R)-2-benzylazepane

Katalognummer: B8767419
CAS-Nummer: 68840-81-3
Molekulargewicht: 189.30 g/mol
InChI-Schlüssel: GCXJNDWBSJHSGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-benzylazepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the azepane ring. Azepanes are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-benzylazepane typically involves the cyclization of appropriate precursors. One common method is the reduction of 2-benzyl-azepan-2-one using reducing agents such as lithium aluminum hydride. Another approach involves the cyclization of N-benzyl-1,6-diaminohexane under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of benzyl-substituted azepinones or the catalytic cyclization of linear precursors. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (2R)-2-benzylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-benzylazepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-2-benzylazepane involves its interaction with specific molecular targets, such as ion channels and receptors in the central nervous system. The compound may modulate the activity of these targets, leading to various pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

    Azepane: The parent compound without the benzyl group.

    Oxepane: A seven-membered ring containing an oxygen atom instead of nitrogen.

    Silepane: A seven-membered ring containing a silicon atom.

    Phosphepane: A seven-membered ring containing a phosphorus atom.

    Thiepane: A seven-membered ring containing a sulfur atom.

Uniqueness: (2R)-2-benzylazepane is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its bioactivity in medicinal chemistry.

Eigenschaften

CAS-Nummer

68840-81-3

Molekularformel

C13H19N

Molekulargewicht

189.30 g/mol

IUPAC-Name

2-benzylazepane

InChI

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2

InChI-Schlüssel

GCXJNDWBSJHSGC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(NCC1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.